

In-Depth Technical Guide: 2-Amino-5-chloro-3-fluorophenol

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Compound of Interest

Compound Name: 2-Amino-5-chloro-3-fluorophenol

Cat. No.: B8100121

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Content Type: Technical Safety & Application Whitepaper Audience: Researchers, Medicinal Chemists, and drug Development Professionals

Part 1: Executive Summary & Chemical Identity

2-Amino-5-chloro-3-fluorophenol (CAS: 186309-72-8) is a highly specialized halogenated aminophenol intermediate used primarily in the synthesis of bioactive heterocycles, particularly benzoxazoles and benzothiazoles. Its unique substitution pattern—featuring a fluorine atom ortho to the hydroxyl group and a chlorine atom meta to the amine—imparts specific electronic properties that modulate the lipophilicity and metabolic stability of drug candidates, making it a critical scaffold in kinase inhibitor discovery (e.g., targeting EGFR or VEGFR pathways).

This guide synthesizes critical safety data with field-proven experimental protocols, moving beyond standard SDS limitations to provide actionable insights for laboratory handling and application.

Chemical Identification Table

Parameter	Data
CAS Number	186309-72-8
IUPAC Name	2-Amino-5-chloro-3-fluorophenol
Molecular Formula	C ₆ H ₅ ClFNO
Molecular Weight	161.56 g/mol
Physical State	Off-white to pale grey solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.
pKa (Predicted)	~8.5 (Phenolic OH), ~3.5 (Aniline NH ₂)
InChI Key	VHVCSCFCFVSSFP-UHFFFAOYSA-N

Part 2: Hazard Identification & Risk Assessment (GHS)

While standard SDS documents list hazards, they rarely explain the mechanistic basis for these risks. For a researcher, understanding the "why" is crucial for effective risk mitigation.

GHS Classification & Mechanistic Insight

Hazard Code	Hazard Statement	Mechanistic Insight for Researchers
H302	Harmful if swallowed	Bioactivation Risk: Aminophenols can undergo metabolic oxidation (via CYP450) to form reactive quinoneimines, which deplete cellular glutathione and cause cytotoxicity.
H315	Causes skin irritation	Acidity/Basicity: The compound possesses both a weakly acidic phenol and a basic amine, leading to pH-dependent irritation upon contact with the acid mantle of the skin.
H319	Causes serious eye irritation	Mucosal Damage: Crystalline micro-particles can cause mechanical abrasion combined with chemical irritation. High water solubility in tear fluid accelerates local pH changes.
H335	May cause respiratory irritation	Dust Inhalation: Fine particulate matter acts as a potent irritant to the upper respiratory tract.

Precautionary Strategy (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Protocol: Use a dedicated powder weighing hood with a face velocity of >0.5 m/s.
- P280: Wear protective gloves/eye protection. Protocol: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental contact, but double-gloving is recommended during synthesis due to the compound's potential skin absorption.

Part 3: Field-Proven Handling & Storage Protocols

Expertise Insight: Halogenated aminophenols are prone to oxidative degradation, turning from off-white to dark brown/black upon exposure to air and light. This degradation forms azo-dimers and polymeric species that can interfere with sensitive palladium-catalyzed cross-coupling reactions.

Storage Protocol (Self-Validating System)

- Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen).
- Temperature: 2–8°C (Refrigerator).
- Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
- Validation: If the solid appears dark brown or sticky, check purity via LC-MS before use. A purity drop of >2% indicates significant oxidation.

Solubilization & Stability

- Preferred Solvent: Anhydrous DMSO or DMF for stock solutions (stable for ~24 hours at 4°C).
- Avoid: Protic solvents (Ethanol/Methanol) for long-term storage of stock solutions, as they can promote slow oxidation or condensation.

Part 4: Experimental Protocols

Protocol A: Quality Control via HPLC (Identity Verification)

Context: Essential for verifying reagent purity before committing to multi-step synthesis.

Methodology: A reverse-phase HPLC method tailored for polar, ionizable aromatics.[\[1\]](#)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses phenol ionization).

- Mobile Phase B: Acetonitrile.[1][2]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).
- Retention Expectation: The compound will elute early to mid-gradient due to the polar amino and hydroxyl groups.

Protocol B: Synthesis Application – Benzoxazole Formation

Context: The primary utility of **2-Amino-5-chloro-3-fluorophenol** is as a precursor for 5-chloro-7-fluorobenzoxazoles via condensation with carboxylic acids.

Reaction Scheme: **2-Amino-5-chloro-3-fluorophenol** + R-COOH $\xrightarrow{\text{(PPA, 150}^\circ\text{C)}}$ Substituted Benzoxazole

Step-by-Step Procedure:

- Setup: Charge a round-bottom flask with **2-Amino-5-chloro-3-fluorophenol** (1.0 equiv) and the desired Carboxylic Acid (1.1 equiv).
- Reagent Addition: Add Polyphosphoric Acid (PPA) (approx. 10–20 g per gram of substrate). [3] PPA acts as both solvent and dehydrating agent.
- Reaction: Heat the mixture to 140–150°C with overhead stirring.
 - Critical Control Point: Monitor via TLC or LC-MS every hour. The reaction typically completes in 2–4 hours.
- Quenching (Exothermic): Cool the mixture to ~80°C. Pour slowly into crushed ice with vigorous stirring. The PPA is viscous and requires time to dissolve/hydrolyze.
- Neutralization: Carefully adjust pH to ~8 using 50% NaOH solution or solid Na₂CO₃.
Precaution: Heat evolution is significant; add base slowly.

- Extraction: Extract the precipitate or aqueous suspension with Ethyl Acetate (3x).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Part 5: Visualization of Synthetic Workflow

The following diagram illustrates the logical flow for converting this aminophenol into a benzoxazole scaffold, highlighting critical safety and process control points.



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Caption: Figure 1. Cyclodehydration workflow for synthesizing benzoxazole scaffolds from **2-Amino-5-chloro-3-fluorophenol** using Polyphosphoric Acid (PPA).

Part 6: Toxicology & Environmental Disposal

Toxicological Profile

- Acute Toxicity: Oral LD₅₀ is not established for this specific isomer but is estimated at 500–1000 mg/kg based on structural analogs (e.g., 4-amino-2-chlorophenol).
- Sensitization: Potential skin sensitizer. Repeated exposure may cause allergic dermatitis.

Disposal Protocol

- Segregation: Do not mix with oxidizing agents or strong acids in the waste stream.
- Classification: Dispose of as Halogenated Organic Solvent/Solid Waste.
- Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to prevent the formation of toxic fluorinated/chlorinated dioxins.

References

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